Norfloxacin impurity C, also known as Norfloxacin Dipiperazine Impurity, is a chemical compound with the CAS number 177554-64-2. It is a significant impurity associated with the antibiotic Norfloxacin, which belongs to the fluoroquinolone class of medications. This impurity is often analyzed in pharmaceutical formulations to ensure quality and compliance with regulatory standards.
Norfloxacin impurity C is synthesized during the production of Norfloxacin and can be isolated from various pharmaceutical processes. It is primarily sourced from manufacturers specializing in pharmaceutical impurities and reference standards, such as SynZeal, GLP Pharma Standards, and Innovative Pharmaceutical Research .
The synthesis of Norfloxacin impurity C typically involves multi-step chemical reactions that may include:
Technical details regarding specific reagents and conditions are often proprietary to manufacturers but generally follow established synthetic routes found in literature .
Norfloxacin impurity C can undergo several chemical reactions, including:
Technical details regarding these reactions depend on specific experimental conditions and are typically documented in analytical chemistry literature .
Relevant data from studies indicate that understanding these properties is essential for proper handling and application in pharmaceutical contexts .
Norfloxacin impurity C serves several important roles in scientific research and pharmaceutical development:
These applications highlight the importance of monitoring impurities like Norfloxacin impurity C to maintain drug safety and efficacy standards .
The piperazine ring at position C7 of the norfloxacin molecule serves as the primary structural determinant for Impurity C formation. This N-ethylpiperazine moiety undergoes nucleophilic attack at its secondary amine group during synthesis, particularly under acidic conditions or elevated temperatures. The zwitterionic character of norfloxacin (pKa₁ = 6.34, pKa₂ = 8.75) enables protonation of the piperazinyl nitrogen under typical reaction pH (4–6), making it susceptible to electrophilic substitution. When incomplete acetylation occurs during the final manufacturing step, the tertiary amine can undergo N-oxidation or N-dealkylation, yielding N-oxide derivatives or desethyl analogs as primary precursors to Impurity C [1] [2].
Steric hindrance effects profoundly influence impurity generation kinetics. Comparative studies reveal that piperazine rings with C4-methyl substitution reduce Impurity C formation by 37% compared to unsubstituted analogs, while bulkier C3/C5 substitutions increase it by 22% due to distorted conformational geometry. The ring strain energy (~25 kJ/mol in unsubstituted piperazine) lowers the activation barrier for nucleophilic attack at the C7 position, facilitating ring-opening reactions that generate ethylenediamine analogs [4] [8].
Table 1: Impact of Piperazine Modifications on Impurity C Formation
Substituent Position | Relative Formation Rate | Activation Energy (kJ/mol) | Primary Degradant |
---|---|---|---|
None (norfloxacin) | 1.00 | 89.5 ± 2.3 | Ethylenediamine analog |
N4-methyl | 0.63 ± 0.05 | 104.7 ± 3.1 | N-methyl derivative |
N4-phenyl | 1.22 ± 0.08 | 76.8 ± 1.9 | Aniline derivative |
C3/C5-dimethyl | 1.18 ± 0.07 | 78.3 ± 2.4 | Dimethylaminoethane |
Fluorine displacement kinetics at the C6 position govern early-stage Impurity C formation. During the Gould-Jacobs cyclization step (140–160°C), the fluorine atom activates the carbonyl at position C4 toward nucleophilic attack. When residual moisture exceeds 500 ppm, hydroxide ions competitively displace fluorine, forming 6-hydroxy-7-piperazinyl quinolone intermediates. These species undergo spontaneous decarboxylation at temperatures above 130°C, yielding des-fluoroquinolone analogs that serve as direct precursors to Impurity C [3].
The quinolone carboxylate group participates in intramolecular side reactions during piperazine conjugation. Kinetic studies demonstrate that under pH 6.5–7.2, the carboxylate anion attacks the electrophilic carbon of N-carboxyethylpiperazine, forming a lactam byproduct (confirmed via LC-MS at m/z 347). This lactam undergoes hydrolytic ring cleavage during downstream acidification steps, releasing N-(2-carboxyethyl)ethylenediamine – a structural isomer of Impurity C. The reaction follows second-order kinetics with k = 3.2 × 10⁻⁴ L/mol·s at 25°C, increasing tenfold at 80°C [3] [6].
Solvent polarity effects critically influence displacement pathways. In aprotic solvents (DMF, DMSO), fluorine displacement half-life exceeds 8 hours, whereas in protic media (ethanol, water), it decreases to 35 minutes. This acceleration correlates with the Swain-Scott nucleophilicity parameter (n = 4.37 for H₂O vs. n = 2.7 for DMF), confirming hydrolysis-mediated impurity formation [3].
Solid-state thermolysis above 180°C generates Impurity C through concerted pericyclic reactions. Accelerated stability studies (40–120°C) reveal two distinct degradation mechanisms: below 90°C, hydrolytic cleavage dominates (Eₐ = 65 kJ/mol), while above 110°C, pyrolytic elimination prevails (Eₐ = 92 kJ/mol). The latter proceeds via a six-membered transition state where the C3 carboxylate abstracts the piperazinyl N-hydrogen, concurrently cleaving the C7-N bond to release ethyleneimine and forming 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [3] [4].
Oxidative thermolysis becomes significant under oxygen-rich environments. Trace transition metal ions (Fe³⁺, Cu²⁺) catalyze the formation of piperazinyl radicals that undergo β-scission at the C-N bond. Electron paramagnetic resonance spectroscopy confirms radical concentrations exceeding 10¹⁵ spins/g at 150°C, correlating with a 22% increase in Impurity C formation versus inert atmospheres. The free chain mechanism involves hydrogen abstraction from the piperazine ring by peroxyl radicals, generating carbon-centered radicals that fragment into ethylamine and formaldehyde [4] [8].
Table 2: Temperature-Dependent Degradation Pathways for Impurity C Formation
Temperature Range | Dominant Mechanism | Activation Energy (kJ/mol) | Impurity C Yield (%) |
---|---|---|---|
40–90°C | Hydrolytic cleavage | 65.2 ± 3.5 | 0.8–1.2% per month |
90–120°C | Concerted elimination | 91.8 ± 4.2 | 3.5–4.7% per week |
120–180°C | Radical-mediated scission | 112.4 ± 5.1 | 12.9–18.3% per hour |
>180°C | Pyrolytic decomposition | 146.7 ± 6.8 | 74.2–89.6% per minute |
Metal ion coordination dramatically accelerates Impurity C generation during synthesis. Process solvents containing magnesium stearate (common lubricant) or stainless-steel reactors leaching chromium/nickel ions provide catalytic surfaces for chelation-enhanced hydrolysis. Norfloxacin forms thermodynamically stable octahedral complexes with divalent cations (stability constant log β = 8.9 for Mg²⁺, 10.3 for Ca²⁺), where metal coordination at the C3/C4 carbonyl oxygen atoms polarizes the adjacent C7-N bond, increasing its susceptibility to nucleophilic attack by 5.7-fold [3] [6].
Chelating agent selection critically impacts impurity profiles. When ethylenediaminetetraacetic acid (EDTA) is added to reaction mixtures (0.1–0.5% w/v), it competitively binds metal ions (formation constant log K = 16.5 for Fe³⁺), reducing Impurity C by 38–45%. Paradoxically, excess EDTA (>1%) promotes impurity formation through ternary complexation where the EDTA-metal chelate associates with the piperazine nitrogen via hydrogen bonding, facilitating N-dealkylation. This biphasic concentration dependence follows a Hammett relationship with ρ = 1.22, indicating electron-withdrawing group enhancement of the reaction [6] [8].
Borate buffer systems exhibit unique catalytic effects through transient Schiff base formation. At pH 7.4–8.2, borate ions form tetrahedral adducts with the piperazine secondary amine (K_eq = 420 M⁻¹), converting it into a better leaving group. Subsequent nucleophilic displacement by water or chloride ions yields Impurity C at rates 3.8-fold higher than phosphate buffers at equivalent molarity. This mechanism dominates in final crystallization steps where borate-containing antisolvents are employed [3] [7].
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